4-Benzyl-1,4-oxazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

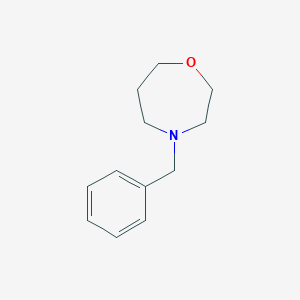

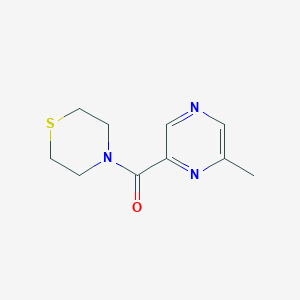

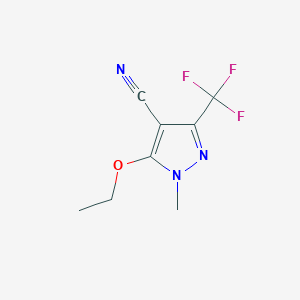

4-Benzyl-1,4-oxazepane is a compound that belongs to the class of aliphatic heterocycles . It has a seven-membered oxazepane ring with a benzyl group attached . The oxygen and nitrogen atoms in the oxazepane ring can act as nucleophiles and participate in nucleophilic substitution reactions .

Synthesis Analysis

The synthesis of 4-Benzyl-1,4-oxazepane involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic protocol can prepare a series of benzo[b][1,4]oxazepine derivatives . Another synthetic route involves the use of N-propargylamines, which are versatile building blocks in organic synthesis .Molecular Structure Analysis

The molecular weight of 4-Benzyl-1,4-oxazepane is 191.27 . Its IUPAC name is 4-benzyl-1,4-oxazepane . The InChI code for this compound is 1S/C12H17NO/c1-2-5-12(6-3-1)11-13-7-4-9-14-10-8-13/h1-3,5-6H,4,7-11H2 .Chemical Reactions Analysis

4-Benzyl-1,4-oxazepane can undergo various chemical reactions . For instance, it can react with alkyl halides to form substituted oxazepanes . The seven-membered oxazepane ring can undergo ring-opening reactions under certain conditions . The benzyl group in 4-benzyl-1,4-oxazepane can be reduced to form a substituted tetrahydrooxazepane . It can also react with acylating agents or alkylating agents to introduce acyl or alkyl groups onto the nitrogen or oxygen atoms of the oxazepane ring .Physical And Chemical Properties Analysis

The physical form of 4-Benzyl-1,4-oxazepane is liquid . Its storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis and Biological Activity : 4-Benzyl-1,4-oxazepane derivatives are recognized for their role in the synthesis of selective dopamine D(4) receptor ligands, indicating their potential in developing antipsychotic medications without extrapyramidal side effects. These derivatives are part of a broader group including morpholine and 1,4-oxazepane systems, known for their affinity and selectivity towards dopamine D(4) receptors. The relationship between their chemical structure and biological activity is elucidated through 3D-QSAR analyses, highlighting the importance of the benzene ring systems and the size of the morpholine or 1,4-oxazepane ring for receptor affinity (Audouze et al., 2004).

Chemical Structure and Conformational Analysis : The crystal structures of certain benzyl-1,4-oxazepane derivatives have been analyzed, revealing a twist-chair conformation of the seven-membered oxazepane rings. The dihedral angle between the phenyl ring and the benzimidazole ring system varies across compounds, influencing the molecule's overall conformation and potentially its reactivity and interaction with biological targets (Govindaraj et al., 2014).

Ring Expansion and Polymerization : 4-Benzyl-1,4-oxazepane is involved in ring expansion reactions, such as the transformation of 4-benzyl-3-chloromethylmorpholine to 4-benzyl-6-phenoxy-1,4-oxazepanes, indicating its utility in synthetic chemistry. This process involves neighboring group participation, leading to an ambident aziridinium cation intermediate (Brown et al., 1987). Additionally, 4-Benzyl-1,4-oxazepane derivatives have been used in the organocatalytic ring-opening polymerization (ROP) of N-acylated-1,4-oxazepan-7-one monomers to synthesize poly(ester amide)s. These derivatives showcase controlled/living characteristics in ROP and vary in thermodynamics and reactivity based on the N-acylated substituent, offering a range of potential applications in biodegradable materials (Wang & Hadjichristidis, 2020).

Synthetic Applications

- Heterocyclic Synthesis : The compound plays a role in the synthesis of various heterocycles crucial in psychoactive pharmaceuticals. Arylmethylene benzodiazepinones, involving 1,4-oxazepane moieties, have been used for synthesizing pesticidal and other biologically active molecules, highlighting the compound's significance in medicinal chemistry (Kim et al., 2002).

Mecanismo De Acción

Mode of Action

The mode of action of 4-Benzyl-1,4-oxazepane involves its interaction with these targets. For instance, the oxygen and nitrogen atoms in the oxazepane ring can act as nucleophiles and participate in nucleophilic substitution reactions . The compound can react with alkyl halides to form substituted oxazepanes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Benzyl-1,4-oxazepane. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s reactivity and interactions with its targets .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-benzyl-1,4-oxazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-5-12(6-3-1)11-13-7-4-9-14-10-8-13/h1-3,5-6H,4,7-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHYDGKQWSEQEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCOC1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide](/img/structure/B2388117.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile](/img/structure/B2388123.png)

![N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2388127.png)

![1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2388130.png)

![3-cyclohexyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2388133.png)

![(2R)-1-[Cyclopropyl-[(2R)-2-hydroxypropyl]amino]propan-2-ol](/img/structure/B2388134.png)